molecular formula C21H26N2O5 B349445 N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide CAS No. 694515-40-7

N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide

Cat. No.: B349445
CAS No.: 694515-40-7
M. Wt: 386.4g/mol
InChI Key: WLAXEVZLRFIKDW-UHFFFAOYSA-N
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Description

N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide is a complex organic compound with a unique structure that includes phenoxy and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-(acetyl(methyl)amino)phenol with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxyphenyl-N-methylacetamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide, commonly referred to as a derivative of diacetolol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C16H24N2O4
  • Molecular Weight : 344.83 g/mol
  • CAS Number : 73899-76-0
  • IUPAC Name : N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide; hydrochloride

Biological Activity Overview

The biological activity of the compound has been primarily studied in the context of its antimicrobial and anti-inflammatory properties. It has been shown to exhibit moderate to potent activity against various pathogens, including bacteria and fungi.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several microorganisms. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83
Micrococcus luteusVaries

These results suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-negative bacteria and certain fungal strains .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Bacterial Growth : The compound interacts with bacterial enzymes such as DNA gyrase and MurD, crucial for bacterial cell division and integrity. Molecular docking studies have demonstrated favorable binding interactions, indicating a promising mechanism for antibacterial action .
  • Anti-inflammatory Effects : In vitro studies have shown that the compound exhibits anti-inflammatory properties by reducing edema in animal models. The effectiveness was assessed by measuring paw volume changes in response to carrageenan-induced inflammation, with significant reductions observed at various time intervals post-treatment .

Case Studies

A study conducted on the cytotoxic effects of the compound on human cell lines (HaCat and BALB/c 3T3) revealed that it has lower toxicity compared to other similar compounds, making it a candidate for further development in therapeutic applications .

Additionally, another investigation focused on the binding affinity of this compound to target proteins using computational methods, confirming its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-15(24)22(3)17-5-9-20(10-6-17)27-13-19(26)14-28-21-11-7-18(8-12-21)23(4)16(2)25/h5-12,19,26H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAXEVZLRFIKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)N(C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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